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Executive Summary
KER-047 is an investigational, orally bioavailable small molecule designed to selectively inhibit

Activin Receptor-Like Kinase 2 (ALK2), a key regulator of the iron-regulatory hormone hepcidin.

By targeting the ALK2 signaling pathway, KER-047 aims to address diseases characterized by

iron imbalance, such as iron-deficiency anemia (IDA) and iron-refractory iron-deficiency anemia

(IRIDA). This document provides a comprehensive technical overview of KER-047, its

mechanism of action, and the underlying ALK2 signaling pathway, supported by preclinical and

clinical data. Detailed experimental protocols and quantitative data are presented to facilitate a

deeper understanding and inform further research and development in this area.

Introduction to the ALK2 Signaling Pathway and
Iron Homeostasis
Iron is an essential element for numerous physiological processes, including oxygen transport,

DNA synthesis, and cellular respiration. The systemic regulation of iron is tightly controlled by

the liver-produced peptide hormone, hepcidin. Elevated hepcidin levels lead to the degradation

of the iron exporter ferroportin, resulting in decreased iron absorption from the gut and

sequestration of iron within the reticuloendothelial system. This can lead to functional iron

deficiency, where iron stores are adequate but unavailable for erythropoiesis, ultimately

causing anemia.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8134263?utm_src=pdf-interest
https://insight.jci.org/articles/view/191813
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in the regulation

of hepcidin expression. Specifically, the binding of BMP ligands, such as BMP6, to the BMP

type II receptor (BMPRII) and the type I receptor, ALK2, initiates a signaling cascade. This

leads to the phosphorylation of downstream SMAD proteins (SMAD1/5/8), which then

translocate to the nucleus and induce hepcidin gene (HAMP) transcription.[2]

Dysregulation of the ALK2 signaling pathway is implicated in several disorders. Gain-of-

function mutations in the ACVR1 gene, which encodes ALK2, are the cause of fibrodysplasia

ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone

formation. In the context of iron metabolism, excessive ALK2 signaling leads to inappropriately

high levels of hepcidin, a central driver of anemias of inflammation and genetic iron disorders

like IRIDA.[3]

IRIDA is a rare autosomal recessive disorder caused by mutations in the TMPRSS6 gene,

which encodes the transmembrane serine protease Matriptase-2 (MT-2). MT-2 normally

functions to suppress hepcidin production by cleaving the BMP co-receptor hemojuvelin (HJV),

thereby downregulating ALK2 signaling. In the absence of functional MT-2, ALK2 signaling is

unchecked, leading to persistently high hepcidin levels, restricted iron availability, and a

microcytic, hypochromic anemia that is refractory to oral iron therapy.[4]

KER-047: A Selective ALK2 Inhibitor
KER-047 is a potent and selective small molecule inhibitor of ALK2. By binding to the kinase

domain of ALK2, KER-047 blocks the phosphorylation of downstream SMAD proteins, thereby

inhibiting the BMP signaling pathway and reducing hepcidin expression. This mechanism of

action is expected to increase the availability of circulating iron for vital biological processes,

including the production of red blood cells.[5]

Chemical Structure and Properties:
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Property Value

IUPAC Name

7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-

yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-

yl]quinoline

Molecular Formula C26H30FN7O

Molecular Weight 475.6 g/mol

CAS Number 2248154-85-8

Table 1: Chemical Properties of KER-047.[6]

Preclinical Evidence
In Vivo Model of Iron-Refractory Iron Deficiency Anemia
(IRIDA)
To investigate the in vivo efficacy of ALK2 inhibition, a mouse model of IRIDA was developed

using siRNA to knock down the expression of Tmprss6. This model recapitulates the key

features of human IRIDA, including elevated hepcidin, low serum iron, and anemia.

In a study presented at the 62nd American Society of Hematology (ASH) Annual Meeting in

2020, the effects of a small molecule ALK2 inhibitor, KTI-2338 (a close analog of KER-047),

and a neutralizing ALK2 monoclonal antibody (KTI-A2.0MAb) were evaluated in this IRIDA

mouse model.

Key Findings:

Treatment with either the small molecule ALK2 inhibitor or the neutralizing antibody resulted

in a significant decrease in serum hepcidin levels.

Concurrently, a marked increase in serum iron levels was observed in the treated groups

compared to vehicle-treated controls.

The restoration of iron homeostasis led to a rescue of the anemic phenotype, with significant

increases in hemoglobin, hematocrit, and red blood cell counts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ker-047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


These preclinical data provided a strong rationale for the clinical development of KER-047 for

the treatment of anemias driven by high hepcidin levels.

Experimental Protocols: Tmprss6 siRNA Mouse Model
of IRIDA
Objective: To evaluate the efficacy of ALK2 inhibition in a mouse model of IRIDA.

Animal Model: C57BL/6 mice.

Induction of IRIDA Phenotype:

Mice were administered a lipid nanoparticle-formulated siRNA targeting Tmprss6 (or a

control siRNA) via intravenous injection. The typical dosage is around 0.75 mg/kg.

The development of anemia and elevated hepcidin was confirmed at approximately day 8

post-siRNA administration.

Treatment:

Once the IRIDA phenotype was established, mice were treated with either a small molecule

ALK2 inhibitor (e.g., KTI-2338, administered orally daily) or a neutralizing ALK2 antibody

(e.g., KTI-A2.0MAb, administered intraperitoneally twice weekly).

A vehicle control group was included for comparison.

A second dose of siRNA was typically administered around day 10 to maintain the

knockdown of Tmprss6.

The treatment duration was approximately 10 days, with study termination around day 18

post-initial siRNA administration.

Endpoints:

Hematological parameters: Red blood cell count, hemoglobin, and hematocrit were

measured from whole blood samples.
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Iron metabolism markers: Serum iron and hepcidin levels were quantified from serum

samples.

Statistical Analysis:

Data were typically analyzed using a two-way ANOVA to compare the effects of treatment

and siRNA.

Clinical Development of KER-047
Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate

the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple

ascending doses of KER-047 in healthy volunteers.[7]

Study Design:

Part 1 (Single Ascending Dose - SAD): Participants received a single oral dose of KER-047

(capsule or liquid formulation) or placebo. Doses ranged from 1 mg to 450 mg.

Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047

(liquid formulation) or placebo for up to 14 days. Dose cohorts included 50 mg, 100 mg, 200

mg, and 350 mg.[5]

Quantitative Pharmacodynamic Results:
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Dose Cohort
(MAD)

Change in
Serum Iron

Change in
Transferrin
Saturation

Change in
Serum Ferritin

Change in
Serum
Hepcidin

50 mg
Dose-related

increase

Dose-related

increase
Decrease Decrease

100 mg

Robust and

sustained

increase

Robust and

sustained

increase

Decrease Decrease

200 mg

Robust and

sustained

increase

Robust and

sustained

increase

Decrease Decrease

350 mg

Robust and

sustained

increase

Robust and

sustained

increase

Decrease Not Measured

Table 2: Summary of Pharmacodynamic Effects of KER-047 in the Phase 1 MAD Study.[5]

Administration of KER-047 resulted in rapid, robust, and sustained dose-related increases in

serum iron and transferrin saturation. These changes were accompanied by decreases in

serum ferritin, consistent with the mobilization of iron from storage. A decrease in serum

hepcidin was also observed in the cohorts where it was measured.[5]

Safety and Tolerability: KER-047 was generally well-tolerated. The most common adverse

events were mild to moderate in severity. Dose-related and reversible lymphopenia was

observed, which is believed to be consistent with the mechanism of action of KER-047.[5]

Phase 2 Clinical Trial in Patients with IRIDA
An open-label, two-part Phase 2 clinical trial was initiated to evaluate the safety,

pharmacokinetics, and pharmacodynamics of KER-047 in patients with IRIDA.[8]

Study Design:

Part 1 (Dose Escalation): Patients receive once-daily oral doses of KER-047 for 14 days,

followed by a 14-day washout period. The starting dose was 25 mg.[8]
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Preliminary Results (First Patient in 25 mg Cohort):

Treatment with KER-047 was well tolerated with no serious adverse events reported.[8]

A decrease in hepcidin and serum ferritin levels was observed during the 14-day treatment

period.[8]

Serum ferritin levels returned to baseline during the washout period, suggesting a treatment-

associated effect.[8]

An increase in reticulocyte hemoglobin was also noted, indicative of increased iron

incorporation into new red blood cells.[8]

These preliminary data from a single patient are suggestive of iron redistribution consistent with

the mechanism of action of KER-047.[8]

Visualizing the Core Mechanisms and Workflows
The ALK2 Signaling Pathway in Hepcidin Regulation
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Caption: ALK2 signaling pathway leading to hepcidin production.

Mechanism of Action of KER-047
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ALK2 Signaling Pathway Downstream Effects
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Caption: Mechanism of action of KER-047 in inhibiting the ALK2 pathway.

Experimental Workflow for Preclinical IRIDA Mouse
Model
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Caption: Workflow for the preclinical evaluation of ALK2 inhibitors.
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Conclusion
KER-047, a selective inhibitor of ALK2, represents a promising therapeutic approach for the

treatment of anemias characterized by elevated hepcidin and functional iron deficiency. By

targeting a key upstream regulator of iron homeostasis, KER-047 has demonstrated the

potential to restore iron balance in both preclinical models and early-stage clinical trials. The

robust, dose-dependent increases in serum iron and transferrin saturation, coupled with

decreases in ferritin and hepcidin, support the proposed mechanism of action. Further clinical

investigation in patient populations with iron-refractory iron-deficiency anemia and other related

disorders is warranted to fully elucidate the therapeutic potential of this novel agent. The

detailed data and protocols provided in this guide serve as a valuable resource for the scientific

community to advance the understanding and development of ALK2 inhibitors for

hematological and other disorders.
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[https://www.benchchem.com/product/b8134263#ker-047-and-alk2-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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